molecular formula C12H14O3 B1342161 Ethyl 4-(2-oxopropyl)benzoate CAS No. 73013-51-1

Ethyl 4-(2-oxopropyl)benzoate

Cat. No. B1342161
CAS RN: 73013-51-1
M. Wt: 206.24 g/mol
InChI Key: RJNSZJDYXNBUEF-UHFFFAOYSA-N
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Patent
US04654371

Procedure details

The title compound was prepared in an identical manner to that described in Description 2 using 1-(4-carboethoxyphenyl)-2-nitroprop-1-ene and replacing the solvent with ethanol. γ(CDCl3) 8.62 (3H, t, J=7 Hz), 7.87 (3H, s), 6.29 (2H, s), 5.64 (2H, q, J=7 Hz), 2.76 (2H, d, J=9 Hz), 2.0 (2H, d, J=9 Hz).
Name
1-(4-carboethoxyphenyl)-2-nitroprop-1-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
γ(CDCl3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([N+]([O-])=O)[CH3:14])=[CH:8][CH:7]=1)([O:3][CH2:4][CH3:5])=[O:2].C([OH:20])C>>[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](=[O:20])[CH3:14])=[CH:8][CH:7]=1)([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
1-(4-carboethoxyphenyl)-2-nitroprop-1-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Step Two
Name
γ(CDCl3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.